molecular formula C18H24BrN3O3 B3019081 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)- CAS No. 1256387-73-1

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-

Cat. No. B3019081
M. Wt: 410.312
InChI Key: XETMMGXIMOZVQV-NVBFEUDRSA-N
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Description

The compound is a type of 2-azabicyclo[2.2.1]heptane derivative . It’s a building block in the synthesis of Ledipasvir, a potent, once-daily oral NS5A inhibitor for the treatment of Hepatitis C Virus infection .


Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)N1C2CCC(C2)[C@H]1C(O)=O . The InChI key is IFAMSTPTNRJBRG-YIZRAAEISA-N .


Chemical Reactions Analysis

The compound can be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C12H19NO4 and its molecular weight is 241.28 . The melting point is between 147-152 °C .

Scientific Research Applications

1. Synthesis of Oxygenated 2-azabicyclo [2.2.1]heptanes

  • Summary of Application: This compound is used in the synthesis of oxygenated 2-azabicyclo [2.2.1]heptanes . These structures are important as they are found in many natural products and pharmaceuticals .
  • Methods of Application: The method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
  • Results or Outcomes: The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

2. Hepatitis C Treatment

  • Summary of Application: This compound is a building block in the synthesis of Ledipasvir , a potent, once-daily oral NS5A inhibitor for the treatment of Hepatitis C Virus infection . It’s also used in the synthesis of novel inhibitors of hepatitis C NS3-NS4A serine protease .
  • Results or Outcomes: Ledipasvir has been shown to be effective in the treatment of Hepatitis C Virus infection . The novel inhibitors derived from this compound have potential in the treatment of prolonged hepatitis C infection, the leading cause for cirrhosis of the liver and hepatocellular carcinoma .

Safety And Hazards

The compound has several hazard statements: H302 - H315 - H318 - H335 - H412 . It’s classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The compound’s potential for further functionalization to build up a library of bridged aza-bicyclic structures suggests it could have a wide range of applications in future research .

properties

IUPAC Name

tert-butyl (1R,3S,4S)-3-[(2-amino-4-bromophenyl)carbamoyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O3/c1-18(2,3)25-17(24)22-12-6-4-10(8-12)15(22)16(23)21-14-7-5-11(19)9-13(14)20/h5,7,9-10,12,15H,4,6,8,20H2,1-3H3,(H,21,23)/t10-,12+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETMMGXIMOZVQV-NVBFEUDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)NC3=C(C=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)NC3=C(C=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-

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